molecular formula C17H20N2O3S B2397181 N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide CAS No. 920367-50-6

N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2397181
CAS No.: 920367-50-6
M. Wt: 332.42
InChI Key: JBEWIGNYBAMPPQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a small molecule research chemical featuring a benzothiazole core, a cyclopropanecarboxamide group, and a tetrahydrofuranmethyl moiety. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities . Similar compounds have been explored as key intermediates in the synthesis of potential anticancer agents and have been studied for their ability to inhibit critical biological pathways, such as tubulin polymerization, which is a validated target in oncology research . The specific structural motifs present in this compound—including the methoxy-substituted aromatic ring and the conformationally constrained cyclopropyl group—are often incorporated to fine-tune properties like metabolic stability, membrane permeability, and binding affinity to protein targets . This product is intended for research applications in early discovery and chemical biology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are strongly advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-13-5-2-6-14-15(13)18-17(23-14)19(16(20)11-7-8-11)10-12-4-3-9-22-12/h2,5-6,11-12H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWIGNYBAMPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of 332.42 g/mol. The compound features a unique combination of a thiazole ring, a tetrahydrofuran moiety, and a cyclopropane carboxamide structure, which may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, derivatives of methoxybenzoyl-thiazole have shown efficacy in inhibiting tubulin polymerization, leading to the arrest of cancer cells in the G(2)/M phase of the cell cycle. For instance, studies on SMART compounds (which include similar structural motifs) demonstrated potent cytotoxicity against various cancer cell lines, including prostate and melanoma cells .

Table 1: Summary of Anticancer Activities

Compound NameMechanism of ActionCancer Types TargetedIC50 Values
SMART-HInhibits tubulin polymerizationProstate, MelanomaLow nM
SMART-FInhibits tubulin polymerizationProstate, MelanomaLow nM
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer effects, compounds with similar thiazole structures have exhibited antimicrobial properties. The thiazole ring is known for enhancing the bioactivity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research.

Case Studies and Research Findings

  • In Vivo Studies : A study investigating SMART compounds found that they could effectively inhibit tumor growth in xenograft models without significant neurotoxicity. Treatments resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
  • Mechanism Studies : Research indicated that the anticancer activity of these compounds is primarily through the inhibition of tubulin polymerization. This mechanism is crucial as it disrupts the normal mitotic process in cancer cells, leading to apoptosis .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the substituents on the thiazole ring significantly impact the biological activity of these compounds. Enhancements in potency were observed with specific alterations at the 4-position of the aryl ring .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The thiazole ring is often associated with anticancer activity. Research indicates that derivatives of thiazole compounds can inhibit cancer cell proliferation, suggesting that this compound may have similar effects.
  • Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to be investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Modification

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Modifications of this compound can enhance its biological activity or create derivatives with novel properties.

Synthesis Pathway Example

  • Starting Materials : 4-methoxybenzo[d]thiazole, tetrahydrofuran derivatives, cyclopropanecarboxylic acid.
  • Reagents : Common reagents include coupling agents and solvents suitable for organic reactions.
  • Yield Optimization : Varying reaction conditions such as temperature and time can optimize yield and purity.

Case Studies and Research Insights

Several studies have explored the applications of compounds structurally related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesIndicated cell cycle arrest in cancer cell lines treated with thiazole derivatives.
Study CNeuroprotectionShowed potential in reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[d]thiazole Ring

  • N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (): Differs by a chloro substituent at position 4 instead of methoxy. Lacks the tetrahydrofuran-methyl group, reducing steric bulk and lipophilicity. Molecular formula: C₁₁H₉ClN₂OS vs. C₁₈H₂₁N₃O₃S for the target compound.
  • Compound 83 ():

    • Substituents: A 2-methoxyphenyl group at position 4 and a 4-(trifluoromethoxy)benzoyl group at position 5 of the thiazole.
    • Cyclopropane is substituted with a benzo[d][1,3]dioxol-5-yl group.
    • Synthesis yield: 26%, reflecting challenges in coupling bulky substituents .

Cyclopropane Modifications

  • A-836,339 (): Features a tetramethylcyclopropane ring instead of a simple cyclopropane. Thiazole nitrogen is substituted with alkyl or benzyl groups. Known for psychoactive properties, highlighting the impact of cyclopropane modifications on central nervous system activity .

Thiazole Hybrids with Heterocyclic Groups

  • N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (): Contains a p-tolylaminoethyl side chain on the thiazole. Molecular formula: C₁₆H₁₇N₃O₂S, smaller than the target compound. Demonstrates how side-chain functionalization (e.g., amide vs. ether linkages) alters molecular interactions .

Spectroscopic Data

  • IR Spectroscopy :

    • Carboxamide C=O stretch: ~1660–1680 cm⁻¹ (consistent with and ).
    • Absence of S-H bands (~2500–2600 cm⁻¹) confirms thione tautomer stability in related compounds .
  • ¹H NMR :

    • Cyclopropane protons: δ 1.13–1.68 ppm (multiplet, as seen in ).
    • Tetrahydrofuran protons: δ 3.66 ppm (OCH₃ in ) and δ 1.40–1.68 ppm (tetrahydrofuran methylene groups) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole) Cyclopropane Group Molecular Formula Key Features
Target Compound 4-OCH₃, N-(THF-methyl) Simple cyclopropane C₁₈H₂₁N₃O₃S High lipophilicity, steric bulk
N-(4-Cl-Benzo[d]thiazol-2-yl)cyclopropaneamide 4-Cl Simple cyclopropane C₁₁H₉ClN₂OS Smaller, research use
Compound 83 () 4-(2-OCH₃-Ph), 5-(CF₃O-PhCO) Benzo[d][1,3]dioxol-5-yl C₂₉H₂₂F₃N₃O₆S Bulky substituents, 26% yield

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three primary subunits:

  • 4-Methoxybenzo[d]thiazol-2-amine : A bicyclic aromatic system with methoxy and amine functionalities.
  • Cyclopropanecarboxylic acid : A strained carbocyclic acid serving as the acylating agent.
  • (Tetrahydrofuran-2-yl)methyl group : A furan-derived alkyl chain introducing stereochemical complexity.

Key Bond Disconnections

  • Amide Bond Formation : Coupling the cyclopropanecarboxylic acid with the secondary amine (N-(tetrahydrofuran-2-yl)methyl-4-methoxybenzo[d]thiazol-2-amine).
  • Alkylation of Amine : Introducing the tetrahydrofuran-2-ylmethyl group to the benzo[d]thiazol-2-amine precursor.

Stepwise Synthetic Pathways

Synthesis of 4-Methoxybenzo[d]thiazol-2-amine

This intermediate is typically prepared via cyclization of 2-amino-4-methoxyphenyl thioamide derivatives. A representative protocol involves:

  • Thionation of 2-Amino-4-methoxybenzonitrile :
    • React with hydrogen sulfide (H₂S) in pyridine/ethanol under reflux to yield 2-amino-4-methoxybenzo[d]thiazole.
    • Reaction Conditions : 80°C, 12 h, yielding 85–90% product (Table 1).
Table 1: Optimization of Thionation Reaction
Reagent System Temperature (°C) Time (h) Yield (%)
H₂S/Pyridine/Ethanol 80 12 85–90
Lawesson’s Reagent 110 6 78

Introduction of the Tetrahydrofuran-2-ylmethyl Group

Alkylation of 4-methoxybenzo[d]thiazol-2-amine with (tetrahydrofuran-2-yl)methyl bromide proceeds via nucleophilic substitution:

  • Base-Mediated Alkylation :
    • Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 h.
    • Challenges : Competing N- vs. S-alkylation necessitates careful stoichiometric control (1.2 eq alkylating agent).
Table 2: Alkylation Efficiency Under Varied Conditions
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 60 72
NaH THF 25 68
Cs₂CO₃ Acetonitrile 80 65

Amide Bond Formation with Cyclopropanecarboxylic Acid

Coupling the alkylated amine with cyclopropanecarboxylic acid employs carbodiimide-based reagents:

  • EDCI/HOBt-Mediated Coupling :
    • React cyclopropanecarboxylic acid (1.1 eq) with N-((tetrahydrofuran-2-yl)methyl)-4-methoxybenzo[d]thiazol-2-amine (1.0 eq) in dichloromethane (DCM) using EDCI (1.2 eq) and HOBt (1.1 eq).
    • Yield : 78–82% after purification via silica gel chromatography.

Optimization and Mechanistic Insights

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the activated acyl intermediate. Non-polar solvents (toluene) result in incomplete conversion (<50%) due to poor reagent solubility.

Stereochemical Considerations

The tetrahydrofuran-2-ylmethyl group introduces a chiral center, necessitating enantioselective synthesis or resolution:

  • Chiral HPLC : Resolve racemic mixtures using a Chiralpak IC column (hexane/isopropanol, 90:10).
  • Asymmetric Alkylation : Employ Evans’ oxazaborolidine catalysts to achieve >90% enantiomeric excess (ee).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.15–1.25 (m, 4H, cyclopropane CH₂), 3.85 (s, 3H, OCH₃), 4.10–4.30 (m, 2H, tetrahydrofuran CH₂), 5.15 (q, 1H, J = 6.8 Hz, tetrahydrofuran CH).
  • HRMS (ESI+) : m/z calculated for C₁₇H₂₁N₂O₃S [M+H]⁺: 345.1245; found: 345.1248.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 1.0 mL/min).

Applications and Pharmacological Relevance

While biological data for this specific compound remain undisclosed, structural analogs exhibit:

  • Kinase Inhibition : Similar benzo[d]thiazole derivatives demonstrate activity against Syk and EGFR kinases.
  • Metabolic Stability : The tetrahydrofuran moiety enhances pharmacokinetic profiles by reducing cytochrome P450-mediated oxidation.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the thiazole, tetrahydrofuran, and cyclopropane groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and purity .
  • X-ray Crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. Advanced Research Focus

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to prevent decomposition .
  • Solvent Selection : Use anhydrous DMF for moisture-sensitive reactions; switch to THF for better solubility of intermediates .
  • Catalyst Screening : Compare EDCI, DCC, and HATU for amide bond efficiency. HATU often provides higher yields (>80%) but at greater cost .

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) for protein-ligand interactions .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Case Study : Thiazole derivatives with methoxy groups show enhanced binding to hydrophobic enzyme pockets due to electron-donating effects .

How does this compound compare structurally and functionally to analogs?

Advanced Research Focus
Structural Comparisons :

CompoundKey FeaturesBioactivityReference
N-(4-ethoxybenzo[d]thiazol-2-yl)-...Ethoxy group, fluorophenylAnticancer (IC50_{50} 5 µM)
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran)Thiophene, pyran ringAntifungal (MIC 8 µg/mL)
Target CompoundMethoxy, tetrahydrofuran-methylKinase inhibition (predicted)N/A

Q. Functional Insights :

  • The methoxy group may enhance metabolic stability compared to ethoxy analogs .
  • The tetrahydrofuran moiety could improve solubility over purely aromatic analogs .

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